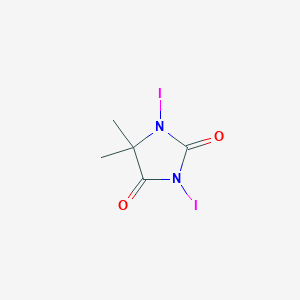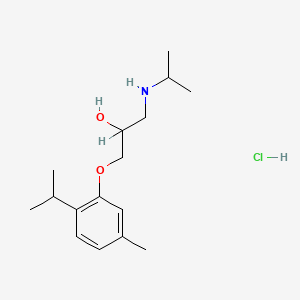
(2,4-二氧代-3,4-二氢-2H-嘧啶-1-基)-乙酸
描述
“(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid” is a chemical compound that has been studied for its potential applications . It is also known as 3-(2,4-DIOXO-3,4-DIHYDRO-2H-PYRIMIDIN-1-YL)-PROPIONIC ACID .
Synthesis Analysis
The compound can be synthesized by 5-substituted uracils and ethyl acrylate with ammonia as a catalyst . The synthetic compounds were collected in almost quantitative yields without column chromatography .Molecular Structure Analysis
The structures of the compounds were determined by NMR, mass spectra, X-ray crystallography analyses, and elemental analyses . The molecular formula of the compound is C7H8N2O4 .Chemical Reactions Analysis
The compound is involved in aza-Michael additions, a type of chemical reaction . This reaction is one of the most common strategies for the synthesis of N-alkylated uracils and their precursors .Physical And Chemical Properties Analysis
The compound has a molecular weight of 184.15 . More detailed physical and chemical properties were not found in the search results.科学研究应用
合成和表征
对映异构体合成:已经证明使用 5-氟尿嘧啶-1-基乙酸、L-和 D-丙氨酸甲酯以高产率合成对映异构体。这些对映异构体通过各种光谱方法表征 (熊静,2011)。
无环核碱基合成:已经报道了使用尿嘧啶及其衍生物通过微波和超声波方法成功制备无环核碱基。该方法能够获得高产率和纯净产物 (S. Lahsasni,2013)。
生物活性研究
抗惊厥活性:已经合成并评估了新的抗惊厥化合物,包括体内和计算机模拟研究。该研究提供了对抗惊厥作用的潜在机制的见解 (瓦西姆·埃尔·卡亚尔等人,2019)。
HIV-1 蛋白酶抑制:已经对含有嘧啶碱基的 HIV-1 蛋白酶抑制剂的效力进行了研究,突出了它们对耐药性 HIV-1 变体的有效性 (梅·朱等人,2019)。
其他应用
GABA-GABOB 类似物:已经探索了对学习和记忆过程可能具有活性的化合物的合成,其中涉及相应的 4-羟基-2-吡咯烷酮的脱水产物 (M. Pinza,G. Pifferi,1978)。
抗肿瘤活性:已经报道了具有选择性抗肿瘤活性的化合物的合成和评价,提供了对构型在抗肿瘤功效中的作用的见解 (熊静,2011)。
醛糖还原酶抑制剂:已经测试了一些衍生物的醛糖还原酶抑制活性,显示出与已建立的抑制剂相当的效力 (K. Ogawva 等人,1993)。
抗菌活性:已经报道了苯并恶嗪类似物的合成和评价,对各种菌株具有显着的抗菌活性 (纳文·卡迪安等人,2012)。
属性
IUPAC Name |
2-(2,4-dioxopyrimidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c9-4-1-2-8(3-5(10)11)6(12)7-4/h1-2H,3H2,(H,10,11)(H,7,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNQFXDDQAEAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961451 | |
| Record name | (4-Hydroxy-2-oxopyrimidin-1(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid | |
CAS RN |
4113-97-7 | |
| Record name | 4113-97-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Hydroxy-2-oxopyrimidin-1(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing glucoside derivatives of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid?
A: The research paper focuses on synthesizing novel derivatives of 5-fluorouracil, a known anti-cancer drug. [] (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid serves as a key intermediate in this synthesis. Attaching glucoside moieties to 5-fluorouracil derivatives could potentially improve their pharmacological properties. This is because glucosides can enhance drug solubility, stability, and targeted delivery to specific cells or tissues. []
Q2: What analytical techniques were employed to confirm the structure of the synthesized glucoside derivatives?
A: The researchers utilized Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Proton Nuclear Magnetic Resonance Spectroscopy (~1H NMR) to confirm the structures of the newly synthesized glucoside-containing 5-fluorouracil derivatives. [] These techniques provide complementary information about the functional groups, molecular weight, and proton environments within the molecules, offering comprehensive structural characterization.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/structure/B1295643.png)




